molecular formula C22H15BrN2O2 B12047592 3-(4-(4-Bromophenoxy)phenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

3-(4-(4-Bromophenoxy)phenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B12047592
M. Wt: 419.3 g/mol
InChI Key: OBICRWRUVGGPIL-UHFFFAOYSA-N
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Description

3-(4-(4-Bromophenoxy)phenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is an organic compound with the molecular formula C22H15BrN2O2 This compound is characterized by the presence of a bromophenoxy group, a phenyl group, and a pyrazole ring with an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(4-Bromophenoxy)phenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde typically involves multiple steps. One common method starts with the preparation of 4-(4-bromophenoxy)benzaldehyde, which is then subjected to a series of reactions to introduce the pyrazole ring and the phenyl group. The key steps include:

    Formation of 4-(4-bromophenoxy)benzaldehyde: This can be achieved by reacting 4-bromophenol with 4-fluorobenzaldehyde in the presence of a base such as potassium carbonate.

    Cyclization to form the pyrazole ring: The intermediate is then reacted with hydrazine hydrate to form the pyrazole ring.

    Introduction of the phenyl group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-(4-Bromophenoxy)phenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The bromine atom in the bromophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: 3-(4-(4-Bromophenoxy)phenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid.

    Reduction: 3-(4-(4-Bromophenoxy)phenyl)-1-phenyl-1H-pyrazole-4-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-(4-Bromophenoxy)phenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: It is used in the development of new materials, including polymers and liquid crystals.

Mechanism of Action

The mechanism of action of 3-(4-(4-Bromophenoxy)phenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The bromophenoxy group and the pyrazole ring are key structural features that contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • **3-(4-(4-Bromophenoxy)phenyl)-1-phenyl-1H-pyrazol-4-yl)methanol
  • **4-(4-Bromophenoxy)phenyl)methanol
  • **3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole

Uniqueness

3-(4-(4-Bromophenoxy)phenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is unique due to the presence of both a bromophenoxy group and a pyrazole ring with an aldehyde functional group. This combination of structural features imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C22H15BrN2O2

Molecular Weight

419.3 g/mol

IUPAC Name

3-[4-(4-bromophenoxy)phenyl]-1-phenylpyrazole-4-carbaldehyde

InChI

InChI=1S/C22H15BrN2O2/c23-18-8-12-21(13-9-18)27-20-10-6-16(7-11-20)22-17(15-26)14-25(24-22)19-4-2-1-3-5-19/h1-15H

InChI Key

OBICRWRUVGGPIL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)OC4=CC=C(C=C4)Br)C=O

Origin of Product

United States

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